molecular formula C7H8N2O2 B2478544 1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 132332-43-5

1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2478544
CAS No.: 132332-43-5
M. Wt: 152.153
InChI Key: BCXGCRJJPWXXFA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones, followed by hydrolysis, decarboxylation, and dehydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H,2H,3H,5H,6H,7H-Pyrrolo[1,2-c]pyrimidine-1,3-dione can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various research fields.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXGCRJJPWXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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